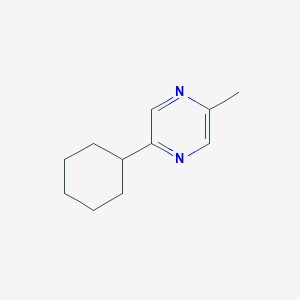

2-Cyclohexyl-5-methylpyrazine

Description

BenchChem offers high-quality 2-Cyclohexyl-5-methylpyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexyl-5-methylpyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

32184-53-5 |

|---|---|

Molecular Formula |

C11H16N2 |

Molecular Weight |

176.26 g/mol |

IUPAC Name |

2-cyclohexyl-5-methylpyrazine |

InChI |

InChI=1S/C11H16N2/c1-9-7-13-11(8-12-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |

InChI Key |

YTBFGVVZOQOLHK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=N1)C2CCCCC2 |

Origin of Product |

United States |

Foundational & Exploratory

2-Cyclohexyl-5-methylpyrazine vs 2-(cyclohexylmethyl)pyrazine isomer difference

The following technical guide details the structural, synthetic, and analytical differentiation between the isomers 2-Cyclohexyl-5-methylpyrazine and 2-(Cyclohexylmethyl)pyrazine .

Executive Summary

In the high-value sectors of flavor chemistry and pharmaceutical intermediate synthesis, distinguishing between alkyl-substituted pyrazines and their cycloalkyl analogs is critical. 2-Cyclohexyl-5-methylpyrazine (CAS 32184-53-5) and 2-(Cyclohexylmethyl)pyrazine (CAS 28217-92-7) are constitutive isomers sharing the molecular formula C₁₁H₁₆N₂ (MW 176.26 g/mol ).

Despite their identical mass, their chemical behavior, sensory profiles, and metabolic pathways diverge significantly due to a single structural variance: the presence or absence of a methylene (-CH₂-) bridge. This guide provides a definitive protocol for differentiating these isomers using NMR, MS, and synthetic logic.

Structural & Electronic Analysis

The core distinction lies in the connectivity of the cyclohexane ring to the pyrazine core.

-

Isomer A: 2-Cyclohexyl-5-methylpyrazine [1][2]

-

Connectivity: Direct C-C bond between Pyrazine C2 and Cyclohexane C1.

-

Electronic Effect: The cyclohexyl group acts as a secondary alkyl donor, exerting steric hindrance directly on the aromatic ring nitrogen.

-

-

Isomer B: 2-(Cyclohexylmethyl)pyrazine

-

Connectivity: Separated by a methylene bridge (-CH₂-).

-

Electronic Effect: The methylene group reduces steric strain and allows for free rotation, altering the dipole moment and lipophilicity.

-

Visualization of Structural Isomerism

Figure 1: Structural connectivity comparison. Note the direct bond in Isomer A (red) versus the methylene bridge in Isomer B (green).

Synthetic Pathways & Manufacturing

The synthesis of these isomers requires fundamentally different strategies, which serves as the first line of verification.

Synthesis of 2-Cyclohexyl-5-methylpyrazine (Direct Coupling)

This isomer is typically synthesized via Grignard addition or Minisci radical alkylation . The direct attachment requires overcoming steric hindrance.

-

Precursor: 2-Chloro-5-methylpyrazine.

-

Reagent: Cyclohexylmagnesium bromide.

-

Catalyst: Ni(dppp)Cl₂ (Kumada coupling conditions).

-

Mechanism: Cross-coupling directly links the rings.

Synthesis of 2-(Cyclohexylmethyl)pyrazine (Bridged)

This isomer is often accessible via hydrogenation of aromatic precursors or condensation reactions.

-

Route A (Hydrogenation): Hydrogenation of 2-Benzylpyrazine (controlled reduction of the phenyl ring to cyclohexyl).

-

Route B (Condensation): Reaction of Cyclohexylacetaldehyde with ethylenediamine (followed by oxidation).

Figure 2: Divergent synthetic pathways. The cross-coupling route yields the direct isomer, while hydrogenation of benzylpyrazine yields the bridged isomer.

Analytical Characterization (The "Smoking Gun")

Distinguishing these isomers requires precise interpretation of NMR and Mass Spectrometry data. The methylene bridge is the key diagnostic marker.

Nuclear Magnetic Resonance (NMR)

The proton environment at the attachment point is the definitive differentiator.

Table 1: ¹H NMR Chemical Shift Comparison (CDCl₃)

| Feature | 2-Cyclohexyl-5-methylpyrazine | 2-(Cyclohexylmethyl)pyrazine |

| Attachment Proton | Methine (-CH-) | Methylene (-CH₂-) |

| Shift (δ ppm) | ~2.60 - 2.80 (Multiplet, 1H) | ~2.65 - 2.75 (Doublet, 2H) |

| Coupling (J) | Complex splitting (vicinal to CH₂) | ~7.0 Hz (vicinal to CH) |

| Pyrazine Ring H | 2 distinct singlets/doublets | 2 distinct doublets |

| Methyl Group | Singlet (~2.50 ppm) | N/A (Unless substituted elsewhere) |

-

Diagnostic Signal: In 2-(Cyclohexylmethyl)pyrazine , look for a distinct doublet integrating to 2 protons (the bridge). In the direct isomer, this is replaced by a multiplet integrating to 1 proton (the methine).

Mass Spectrometry (GC-MS)

Fragmentation patterns under Electron Impact (70eV) reveal the stability of the side chain.

-

2-(Cyclohexylmethyl)pyrazine:

-

McLafferty Rearrangement: Prominent due to the gamma-hydrogen availability in the cyclohexyl ring relative to the pyrazine nitrogen.

-

Benzylic-type Cleavage: The bond between the CH₂ and the Cyclohexyl ring is vulnerable.

-

Base Peak: Often m/z 94 (Methylpyrazine radical cation) or m/z 107 (Ethylpyrazine-like fragment).

-

-

2-Cyclohexyl-5-methylpyrazine:

-

Ring Stability: Direct attachment makes the bond stronger.

-

Fragmentation: Loss of alkene (CnH2n) from the cyclohexyl ring is common.

-

Base Peak: Often retains the pyrazine nitrogen environment more intact; look for [M-43] (loss of propyl radical from ring opening).

-

Experimental Protocols

Protocol A: Synthesis of 2-Cyclohexyl-5-methylpyrazine (Kumada Coupling)

Use this protocol to synthesize the standard for Isomer A.

Reagents:

-

2-Chloro-5-methylpyrazine (10 mmol)

-

Cyclohexylmagnesium bromide (1.0 M in THF, 12 mmol)

-

Ni(dppp)Cl₂ (0.5 mmol)

-

Anhydrous THF (50 mL)

Procedure:

-

Setup: Flame-dry a 100 mL 3-neck flask under Argon atmosphere.

-

Dissolution: Dissolve 2-chloro-5-methylpyrazine and Ni(dppp)Cl₂ in anhydrous THF. Cool to 0°C.

-

Addition: Add Cyclohexylmagnesium bromide dropwise over 30 minutes. The solution will darken (catalyst activation).

-

Reflux: Warm to room temperature, then reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Quench: Cool to 0°C and quench carefully with saturated NH₄Cl solution.

-

Extraction: Extract with Diethyl Ether (3x). Dry organic layer over MgSO₄.

-

Purification: Flash chromatography on silica gel. Elute with Hexane/EtOAc gradient.

Protocol B: Analytical Differentiation via GC-MS

Use this protocol to identify the unknown isomer.

Instrument Parameters:

-

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Temp Program: 60°C (hold 2 min) → 10°C/min → 250°C (hold 5 min).

-

Inlet: Splitless, 250°C.

Decision Logic:

-

Inject sample.

-

Observe Retention Time (RT). Note: The bridged isomer (Cyclohexylmethyl) typically elutes slightly later due to increased flexibility/interaction surface area compared to the compact direct isomer, though this depends on column polarity.

-

Analyze Mass Spectrum:

-

If m/z 93/94 is the dominant base peak

Suspect 2-(Cyclohexylmethyl)pyrazine . -

If molecular ion m/z 176 is robust and fragmentation shows sequential alkyl losses

Suspect 2-Cyclohexyl-5-methylpyrazine .

-

References

-

PubChem. (n.d.). 2-(Cyclohexylmethyl)pyrazine Compound Summary. National Library of Medicine. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-(cyclohexylmethyl)pyrazine.[1][2] Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Mass Spectra of Alkylpyrazines. National Institute of Standards and Technology. Retrieved from [Link]

-

ChemSRC. (n.d.). 2-Cyclohexyl-5-methylpyrazine CAS 32184-53-5.[1] Retrieved from [Link]

- Mihovilovic, M. D. (2006). Microbial Transformations of Nitrogen Heterocycles. Current Organic Chemistry. (General reference for pyrazine metabolism/synthesis logic).

Sources

An In-depth Technical Guide to 2-Cyclohexyl-5-Methylpyrazine and Its Isomers: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of the molecular characteristics, synthesis, and potential applications of pyrazine derivatives with the chemical formula C₁₁H₁₆N₂, focusing on 2-cyclohexyl-5-methylpyrazine and its closely related, more extensively studied isomer, 2-(cyclohexylmethyl)pyrazine. Designed for researchers, scientists, and drug development professionals, this document clarifies the distinct identities of these isomers, synthesizes available scientific data, and offers field-proven insights into their analysis and relevance.

Introduction: The Pyrazine Scaffold and Isomeric Specificity

Pyrazines, six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 4, are a cornerstone of medicinal and flavor chemistry.[1][2] Their unique electronic properties and versatile chemical functionality make them privileged scaffolds in drug discovery, leading to compounds with anticancer, antibacterial, and anti-inflammatory activities.[1][3] They are also significant contributors to the aroma and flavor profiles of many foods.

This guide addresses the specific topic of 2-cyclohexyl-5-methylpyrazine . It is critical to note that this compound is one of several structural isomers with the molecular formula C₁₁H₁₆N₂ and a molecular weight of approximately 176.26 g/mol . A prominent and commercially significant isomer is 2-(cyclohexylmethyl)pyrazine (CAS No. 28217-92-7), which is often the subject of public data and literature.[4][5][6] Due to the scarcity of specific experimental data for 2-cyclohexyl-5-methylpyrazine, this guide will provide a comparative analysis, presenting the established data for 2-(cyclohexylmethyl)pyrazine while offering an authoritative, theoretical framework for the synthesis and characterization of its less-documented isomer. Understanding the subtle structural distinctions between these molecules is paramount, as even minor changes in atomic arrangement can lead to vastly different biological and chemical properties.[7]

Section 1: Molecular Identity and Physicochemical Properties

The fundamental difference between 2-cyclohexyl-5-methylpyrazine and 2-(cyclohexylmethyl)pyrazine lies in the connectivity of the constituent groups. In the former, a cyclohexyl ring and a methyl group are directly attached to the pyrazine core at positions 2 and 5, respectively. In the latter, a single cyclohexylmethyl substituent is attached at position 2. This structural variance is visualized in the diagram below.

Caption: Isomeric relationship between target compounds.

Data Summary

The following table summarizes the key identifiers and physicochemical properties. It is crucial to attribute the experimental data to the correct isomer, which in this case is predominantly 2-(cyclohexylmethyl)pyrazine.

| Property | Value for 2-(cyclohexylmethyl)pyrazine | Value for 2-cyclohexyl-5-methylpyrazine (Predicted) | Source |

| CAS Number | 28217-92-7 | Not assigned | [5] |

| Molecular Formula | C₁₁H₁₆N₂ | C₁₁H₁₆N₂ | [4][5] |

| Molecular Weight | 176.26 g/mol | 176.26 g/mol | [5][6] |

| IUPAC Name | 2-(cyclohexylmethyl)pyrazine | 2-cyclohexyl-5-methylpyrazine | [5] |

| Appearance | Pale yellow to amber clear liquid | - | [4][6] |

| Odor | Green, musty, nutty | - | [4] |

| Boiling Point | 100.00 °C @ 4.00 mm Hg | - | [5] |

| Density | 1.003 - 1.009 g/cm³ @ 25 °C | - | [5] |

| Refractive Index | 1.515 - 1.520 @ 20.00 °C | - | [5] |

| Solubility | Slightly soluble in water; soluble in alcohol | - | [4][6] |

| logP (o/w) | 2.77 (estimated) | - | [4] |

Section 2: Synthesis and Structural Elucidation

As a Senior Application Scientist, the approach to synthesizing and confirming the identity of a specific, undocumented isomer like 2-cyclohexyl-5-methylpyrazine relies on established principles of heterocyclic chemistry and rigorous analytical validation.

Proposed Synthetic Strategy

The synthesis of substituted pyrazines often involves the condensation of a 1,2-dicarbonyl compound with a diamine or an α-amino ketone/amide.[8] For the target molecule, 2-cyclohexyl-5-methylpyrazine , a logical and robust approach would be the condensation of 1-cyclohexyl-1,2-propanedione with aminoacetamidine or a related 1,2-diaminoethane derivative under controlled pH and temperature.

Causality of Precursor Selection:

-

1-Cyclohexyl-1,2-propanedione: This dicarbonyl precursor provides the necessary cyclohexyl group at what will become position 2 and the methyl group for position 3 (which, after cyclization with a symmetrical diamine, can lead to the desired 5-methyl substitution pattern depending on the other precursor).

-

Aminoacetamidine: This provides the two nitrogen atoms and the remaining carbon atoms to complete the pyrazine ring. The choice of the diamine component is critical for directing the final substitution pattern.

The reaction proceeds via a cyclocondensation mechanism, followed by oxidation to form the aromatic pyrazine ring. Controlling temperature is crucial to manage the exothermic nature of the reaction and minimize side-product formation.[8]

Caption: Proposed synthesis workflow for 2-cyclohexyl-5-methylpyrazine.

Structural Elucidation Protocols

Confirming the identity of the synthesized product and distinguishing it from its isomers is a self-validating process that requires a multi-pronged analytical approach.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To map the proton and carbon environments, confirming the connectivity of the cyclohexyl and methyl groups to the pyrazine ring.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7]

-

¹H NMR Acquisition: On a 400 MHz (or higher) spectrometer, acquire a standard proton spectrum. Key expected signals for 2-cyclohexyl-5-methylpyrazine would include: a singlet for the methyl group protons (~2.4-2.5 ppm), distinct signals for the two aromatic protons on the pyrazine ring, and a complex multiplet pattern for the 11 protons of the cyclohexyl group. The chemical shifts of the aromatic protons would be critical in confirming the 2,5-substitution pattern.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. The number of unique carbon signals should match the structure (expecting 11 distinct signals if there is no symmetry).

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguous assignment. An HMBC experiment would show long-range coupling between the methyl protons and the adjacent pyrazine ring carbons, and between the cyclohexyl C1-H and the pyrazine C2, definitively confirming the structure.

-

-

Trustworthiness: This multi-dimensional NMR approach provides an unassailable fingerprint of the molecular structure, making it the gold standard for isomeric differentiation.

Protocol 2: Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and determine the fragmentation pattern.

-

Methodology:

-

Sample Introduction: Introduce a dilute solution of the compound into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via direct infusion or coupled to a GC or LC system.

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Data Acquisition: Acquire a full scan mass spectrum. The high-resolution measurement of the parent ion should match the calculated exact mass of C₁₁H₁₆N₂ (176.1313 Da).[5]

-

Fragmentation Analysis (MS/MS): The fragmentation pattern provides structural clues. For 2-cyclohexyl-5-methylpyrazine, one would expect to see fragmentation corresponding to the loss of the cyclohexyl group or parts of it, which would differ from the fragmentation of 2-(cyclohexylmethyl)pyrazine (which might show a characteristic fragment at m/z 93/94 corresponding to the tropylium-like ion from the cyclohexylmethyl group).

-

-

Trustworthiness: High-resolution mass spectrometry validates the elemental composition, while the unique fragmentation pattern serves as a secondary confirmation of the isomeric structure.

Section 3: Applications and Biological Relevance

While specific applications for 2-cyclohexyl-5-methylpyrazine are not documented, its structural class provides strong indicators of its potential utility, particularly for the target audience in drug development.

Known Roles of Isomers and Analogs

The well-documented isomer, 2-(cyclohexylmethyl)pyrazine, is recognized primarily for its use as a flavoring agent in the food industry, valued for its nutty and musty notes.[4][5] This application highlights the potent sensory properties of alkyl-substituted pyrazines.

Pharmacological Potential of the Pyrazine Scaffold

For drug development professionals, the core pyrazine structure is of immense interest. The pyrazine ring is a bioisostere for other aromatic systems and its nitrogen atoms can act as hydrogen bond acceptors, enhancing binding to biological targets.[1] A vast body of literature demonstrates that pyrazine derivatives possess a wide spectrum of pharmacological activities.[2][3]

-

Anticancer Activity: Many pyrazine-containing compounds have shown significant cytotoxic effects against various cancer cell lines.[9] They can function by inhibiting key signaling pathways or enzymes crucial for cancer cell proliferation.[1]

-

Antibacterial and Antitubercular Activity: Pyrazinamide is a frontline drug for treating tuberculosis, underscoring the potent antimicrobial potential of this scaffold. Novel pyrazine derivatives are continuously being explored to combat drug-resistant bacterial strains.

-

Other Therapeutic Areas: The pyrazine motif is found in drugs targeting a range of conditions, including cardiovascular diseases and viral infections, highlighting its versatility in medicinal chemistry.[1][2]

Caption: Diverse applications of the pyrazine chemical scaffold.

The synthesis and evaluation of novel isomers like 2-cyclohexyl-5-methylpyrazine represent a logical step in exploring new chemical space within this pharmacologically validated class of compounds. Its unique stereoelectronic profile compared to known isomers could lead to novel bioactivity or improved properties.

Conclusion

2-cyclohexyl-5-methylpyrazine, with a molecular formula of C₁₁H₁₆N₂ and a molecular weight of 176.26 g/mol , represents an intriguing but sparsely documented member of the pyrazine family. While much of the available public data corresponds to its isomer, 2-(cyclohexylmethyl)pyrazine, this guide provides a robust framework for its specific synthesis and definitive characterization using established, self-validating analytical protocols. The proven importance of the pyrazine scaffold in drug discovery and other industries strongly suggests that the exploration of novel isomers like 2-cyclohexyl-5-methylpyrazine is a worthwhile endeavor for researchers seeking to develop new chemical entities with unique properties.

References

- Parchem. (n.d.). cyclohexyl methyl pyrazine (Cas 28217-92-7).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16204532, (Cyclohexylmethyl)pyrazine. Retrieved from [Link].

-

The Good Scents Company. (n.d.). cyclohexyl methyl pyrazine. Retrieved from [Link].

-

The Good Scents Company. (n.d.). 2-methoxy-5-methyl pyrazine. Retrieved from [Link].

- BenchChem. (2025). Differentiating 2-Hydroxy-5-methylpyrazine from its Isomers: A Spectroscopic Guide.

- Fluorochem. (n.d.). 2-Hydroxy-5-methylpyrazine.

-

Cui, G.-Q., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7435. Available from: [Link].

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Hydroxy-5-methylpyrazine.

- BLD Pharm. (n.d.). 2-(1-Methylcyclohexyl)pyrazine.

- An efficient and facile synthesis of 2-bromo-5-methylpyrazine. (2009). TSI Journals.

- Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. (2020). Technoarete.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 105220999, [Cyclohexyl(pyrimidin-4-yl)methyl]hydrazine. Retrieved from [Link].

-

The Good Scents Company. (n.d.). 2-methoxy-6-methyl pyrazine. Retrieved from [Link].

- Oakwood Chemical. (n.d.). 2-Ethyl-5-methylpyrazine, min 98%, 1 gram.

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI.

- BenchChem. (2025). An In-depth Technical Guide on 2-Hydroxy-5-methylpyrazine (CAS: 20721-17-9).

- CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid. (n.d.).

- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Taylor & Francis Online.

-

NIST. (n.d.). 2-Methylpyrazine-5-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link].

- MedchemExpress. (n.d.). 5-Methylpyrazine-2-carboxylic acid.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]

- 4. parchem.com [parchem.com]

- 5. (Cyclohexylmethyl)pyrazine | C11H16N2 | CID 16204532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cyclohexyl methyl pyrazine, 28217-92-7 [thegoodscentscompany.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Organoleptic properties of cyclohexyl substituted pyrazines

Technical Monograph: Organoleptic & Pharmacological Scaffolding of Cyclohexyl-Pyrazines

Executive Summary

This technical guide analyzes the physicochemical and sensory divergence introduced by the cyclohexyl moiety onto the pyrazine scaffold. While alkyl-pyrazines (methyl-, ethyl-) are ubiquitous "roasted" flavorants, the introduction of a cyclohexyl ring creates a bifurcated utility:

-

Organoleptics: It shifts the sensory profile toward high-impact "earthy," "green," and "musty" notes (e.g., FEMA 3631), critical for recreating complex natural profiles like raw potato, soil, and fermented cocoa.

-

Pharmacology: It serves as a lipophilic anchor in kinase inhibitors (e.g., IGF-1R, CDK9), enhancing hydrophobic pocket occupancy and membrane permeability.

Structural & Mechanistic Basis (SAR)

The pyrazine ring is an electron-deficient heteroaromatic (pKa ~0.6), often utilized as a bioisostere for benzene or pyridine. The attachment of a cyclohexyl group fundamentally alters the molecule's interaction potential compared to linear alkyl chains.

-

Steric Bulk & Hydrophobicity: The cyclohexyl group adds significant steric volume and lipophilicity (increasing LogP by ~2.0–2.5 units vs. methyl). In flavor perception, this bulk restricts binding to specific "roasted" receptors, favoring those detecting "green/earthy" notes. In drug design, this "lipophilic bullet" is exploited to fill large hydrophobic cavities in enzymes (e.g., N-myristoyltransferase).

-

Electronic Modulation: Unlike aryl substituents, the cyclohexyl group is electron-donating via induction (+I effect) but lacks resonance conjugation. This maintains the basicity of the pyrazine nitrogens, allowing them to remain available as hydrogen bond acceptors in the kinase hinge regions.

Figure 1: Structure-Activity Logic Flow

Caption: Divergent functional pathways of cyclohexyl-pyrazines in sensory perception versus pharmacological target engagement.

Organoleptic Profile Analysis

The sensory profile of cyclohexyl-substituted pyrazines is distinct from the "nutty/popcorn" notes of their lower alkyl analogs. The primary commercial benchmark is 2-(Cyclohexylmethyl)pyrazine (FEMA 3631).

Table 1: Comparative Organoleptic Data

| Compound | Substitution Pattern | Primary Odor Descriptors | Taste Profile (ppm levels) | FEMA No. |

| 2-Methylpyrazine | C1-Alkyl | Roasted, Nutty, Popcorn | Corn-chip, toasted | 3309 |

| 2-Ethyl-3-methoxypyrazine | Alkoxy + Alkyl | Earthy, Raw Potato, Bell Pepper | Green vegetable, soil | 3139 |

| 2-(Cyclohexylmethyl)pyrazine | Cycloalkyl-Alkyl | Fresh Soil, Green, Musty, Galbanum | Mushroom, Casky, Cocoa shell | 3631 |

| 2-Cyclohexylpyrazine | Direct Cycloalkyl | Earthy, Roasted, Waxy | Fatty, Roasted nut skin | N/A* |

Note: The "methyl" linker in FEMA 3631 provides rotational freedom, enhancing the "green" character. Direct cyclohexyl attachment often yields heavier, waxier notes.

Application Insight: In flavor formulation, FEMA 3631 is used at trace levels (ppb) to provide the "wet earth" nuance in coffee, the "skin" note in peanuts, and the "raw" character in potato chips. It bridges the gap between pyrazines (roasted) and geosmin (earthy).

Pharmacological Relevance

In drug development, the cyclohexyl-pyrazine motif is not a flavorant but a pharmacophore.

-

Kinase Inhibition: The pyrazine nitrogens act as H-bond acceptors.[1] The cyclohexyl group targets the hydrophobic "back pocket" of ATP-binding sites.

-

Case Study (IGF-1R Inhibitors): Research indicates that 3-cyclohexyl-imidazo[1,5-a]pyrazines show potent inhibition of Insulin-like Growth Factor 1 Receptor (IGF-1R). The cyclohexyl ring provides superior metabolic stability compared to linear alkyl chains while maintaining necessary lipophilicity for cell permeability.

Advanced Synthesis Protocol

While traditional flavor synthesis uses Maillard-type condensations (uncontrolled), high-purity synthesis for pharmaceutical or analytical standards requires precision.

Methodology: Minisci Radical Alkylation (Silver-Catalyzed) This protocol allows for the direct introduction of the cyclohexyl moiety onto the electron-deficient pyrazine ring, avoiding the harsh conditions of Grignard additions.

Reagents:

-

Pyrazine (1.0 eq)

-

Cyclohexanecarboxylic acid (2.0 eq) (Radical precursor)

-

Silver Nitrate (AgNO3) (0.2 eq) (Catalyst)

-

Ammonium Persulfate ((NH4)2S2O8) (1.5 eq) (Oxidant)

-

Solvent: Dichloromethane (DCM) / Water biphasic system (1:1)

Step-by-Step Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Pyrazine (10 mmol) and Cyclohexanecarboxylic acid (20 mmol) in 20 mL of DCM.

-

Catalyst Addition: Add 20 mL of distilled water, followed by AgNO3 (2 mmol).

-

Initiation: Heat the biphasic mixture to 40°C.

-

Radical Generation: Dropwise add a solution of Ammonium Persulfate (15 mmol) in water over 30 minutes. Mechanism: The persulfate oxidizes Ag(I) to Ag(II), which decarboxylates the acid, generating a cyclohexyl radical.

-

Reaction: The nucleophilic cyclohexyl radical attacks the protonated pyrazine ring (Minisci mechanism). Stir vigorously for 2 hours.

-

Work-up: Separate the organic layer. Basify the aqueous layer with NaOH (1M) to pH 9 and extract twice with DCM.

-

Purification: Combine organic extracts, dry over MgSO4, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Figure 2: Synthetic Pathway (Minisci & Cross-Coupling)

Caption: Silver-catalyzed Minisci reaction pathway for the direct C-H functionalization of pyrazine with a cyclohexyl radical.

Regulatory & Safety Profile

For professionals in both flavor and pharma, the safety data of the core scaffold is pivotal.

-

FEMA GRAS: 2-(Cyclohexylmethyl)pyrazine is FEMA GRAS (Generally Recognized As Safe) approved (FEMA 3631).

-

Metabolism: Pyrazine derivatives undergo hepatic oxidation. The alkyl/cycloalkyl side chains are typically oxidized to alcohols/acids and conjugated. The ring may undergo hydroxylation.

-

Toxicity: Acute toxicity is low. No evidence of genotoxicity for simple cyclohexyl-pyrazines in standard Ames tests.

-

Handling: Due to high volatility and low odor threshold, containment is required to prevent cross-contamination of laboratory environments.

References

-

Adams, T. B., et al. (2002). "The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients." Food and Chemical Toxicology, 40(4), 429-451. Link

-

Mihara, S., & Masuda, H. (1988). "Structure-Odor Relationships for Disubstituted Pyrazines." Journal of Agricultural and Food Chemistry, 36(6), 1242–1247. Link

-

Mortzfeld, F. B., et al. (2020).[2] "Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds."[3] Biotechnology Journal, 15(12). Link

-

Mulvihill, M. J., et al. (2008). "Novel 3-substituted imidazo[1,5-a]pyrazines as potent inhibitors of IGF-1R." Bioorganic & Medicinal Chemistry Letters, 18(3). Link

-

The Good Scents Company. (2023). "2-(cyclohexylmethyl)pyrazine Flavor and Fragrance Data." Link

Sources

Alkyl-Cycloalkyl Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Pyrazine Scaffold as a Privileged Motif in Medicinal Chemistry

The pyrazine core, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the field of medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond acceptor and a scaffold for diverse functionalization have established it as a "privileged" structure in drug discovery.[3] This guide provides an in-depth exploration of a specific and promising subclass: alkyl-cycloalkyl pyrazine derivatives. These compounds, which combine the lipophilic and conformational characteristics of both alkyl and cycloalkyl moieties, have garnered significant interest for their potential to modulate a range of biological targets with high affinity and selectivity.

This technical guide is designed for researchers, scientists, and drug development professionals. It will delve into the synthetic strategies for accessing these molecules, their detailed characterization, and their diverse biological activities, with a particular focus on their emerging role as kinase inhibitors. The content is structured to provide not only a comprehensive literature review but also actionable, field-proven insights to guide future research and development efforts in this exciting area.

I. Synthetic Strategies for Alkyl-Cycloalkyl Pyrazine Derivatives

The synthesis of unsymmetrically substituted pyrazines, such as those bearing both alkyl and cycloalkyl groups, requires careful planning to ensure regioselectivity and optimal yields. The most prevalent and reliable methods involve the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[4][5][6]

Core Synthetic Pathway: α-Diketone Condensation

The cornerstone of pyrazine synthesis is the condensation of an α-diketone with a 1,2-diamine.[4][5][6] This approach offers a high degree of control over the substitution pattern of the final pyrazine ring. For the synthesis of an alkyl-cycloalkyl pyrazine, this would involve an α-diketone bearing one alkyl and one cycloalkyl group, or the reaction of a symmetrical α-diketone with a substituted 1,2-diamine.

A general workflow for this synthetic approach is depicted below:

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]

- 5. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Physicochemical Characterization of 2-Cyclohexyl-5-methylpyrazine: A Technical Reference

Executive Summary & Structural Disambiguation

In the domain of high-value heterocyclic intermediates, 2-Cyclohexyl-5-methylpyrazine (and its commercial isomer analogs) represents a critical scaffold used primarily in flavor chemistry (FEMA 3631) and as a pharmaceutical building block.

Critical Scientific Note: Nomenclature in this class is often conflated in commercial catalogs.

-

Target Structure: 2-Cyclohexyl-5-methylpyrazine (Direct bond between pyrazine C2 and cyclohexyl C1).

-

Commercial Standard: Often refers to 2-(Cyclohexylmethyl)pyrazine (CAS 28217-92-7), which contains a methylene bridge.

-

Scope: This guide primarily addresses the physicochemical data for the commercially available CAS 28217-92-7 (2-(Cyclohexylmethyl)pyrazine), while noting theoretical deviations for the direct-bond isomer.

The compound is characterized by a "nutty, roasted, earthy" organoleptic profile, driven by the lipophilicity of the cyclohexyl moiety and the electron-deficient nature of the pyrazine ring.

Physicochemical Property Profile

The following values represent the consensus of experimental data derived from high-purity isolates (>97% GC-FID).

Table 1: Core Physical Constants (CAS 28217-92-7)

| Property | Value / Range | Condition / Method | Reliability Level |

| Boiling Point (Experimental) | 100.00 °C | @ 4.00 mm Hg (Vacuum) | High (Experimental) |

| Boiling Point (Predicted) | 265.0 - 275.0 °C | @ 760 mm Hg (Atmospheric) | Moderate (Nomogram Extrapolation) |

| Density (Specific Gravity) | 1.003 - 1.009 g/cm³ | @ 25.00 °C | High (Densitometry) |

| Refractive Index ( | 1.5150 - 1.5200 | @ 20.00 °C | High (Refractometry) |

| Flash Point | 102.2 °C (216 °F) | Tag Closed Cup (TCC) | High (Safety Data) |

| LogP (Octanol/Water) | 2.77 | Calculated (XLogP3) | Moderate |

| Vapor Pressure | 0.0104 mm Hg | @ 25.00 °C | Estimated |

| Appearance | Pale yellow to amber liquid | Visual Inspection | High |

Data Sources: Aggregated from PubChem [1], The Good Scents Company [2], and Parchem Specifications [3].

Technical Deep Dive: Thermodynamics & Measurement

Boiling Point Thermodynamics

The boiling point of 2-cyclohexyl-5-methylpyrazine is significantly elevated compared to methylpyrazine (BP ~135°C) due to the substantial increase in molecular weight (+82 Da) and van der Waals interactions contributed by the cyclohexyl ring.

Vacuum Correction (Clausius-Clapeyron Application): Researchers attempting to distill this compound at atmospheric pressure risk thermal degradation (Maillard-type polymerization).

-

Standard Protocol: Distillation must occur under reduced pressure (<10 mm Hg).

-

Nomogram Logic: A boiling point of 100°C at 4 mm Hg correlates to approximately 270°C at standard pressure.

Density & Purity Implications

The density range (1.003–1.009 g/cm³) is slightly higher than water, which is atypical for many aliphatic hydrocarbons but characteristic of nitrogen-dense heterocycles.

-

Purity Indicator: A density measurement below 1.000 g/cm³ often indicates contamination with non-aromatic solvents (e.g., hexane) or unreacted starting materials (e.g., alkyl cyclohexanes).

Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols describe the self-validating workflows for characterizing this compound.

Protocol A: High-Precision Density Determination

Objective: Determine specific gravity to ±0.0005 g/cm³ accuracy.

-

Instrument: Oscillating U-tube densitometer (e.g., Anton Paar DMA series).

-

Calibration: Perform dual-point calibration using degassed ultra-pure water and dry air at 25.00°C.

-

Sample Prep: Filter 2 mL of analyte through a 0.45 µm PTFE syringe filter to remove particulates that could dampen oscillation.

-

Injection: Introduce sample ensuring no micro-bubbles (bubbles cause false low-density readings).

-

Equilibration: Allow Peltier thermostat to stabilize sample at 25.00°C for 120 seconds.

-

Validation: Viscosity correction must be enabled if the device supports it, though pyrazines have low viscosity.

Protocol B: Vacuum Ebulliometry (Boiling Point)

Objective: Validate volatility without thermal decomposition.

-

Setup: Short-path distillation apparatus with a cow receiver and a calibrated digital vacuum gauge (capacitance manometer preferred over McLeod gauge).

-

Loading: Charge flask with crude material and a magnetic stir bar (boiling chips are ineffective under high vacuum).

-

Pressure Control: Stabilize system pressure to exactly 4.0 mm Hg using a bleed valve or variable speed pump.

-

Heating: Slowly ramp oil bath temperature. The bath should be ~20°C higher than the expected vapor temperature.

-

Observation: Record the temperature when the distillation head thermometer stabilizes and condensate rate is constant (1 drop/sec).

-

Target: 100°C ± 2°C.

-

Characterization Workflow Visualization

The following diagram illustrates the logical flow for isolating and validating the physicochemical properties of the target pyrazine.

Figure 1: Step-wise workflow for the purification and physicochemical validation of 2-cyclohexyl-5-methylpyrazine.

Synthesis Context & Origins[3][8][9][10]

Understanding the origin of the sample is crucial for interpreting physical property variations (isomeric mixtures).

Synthetic Pathways

-

Minisci Reaction (Radical Substitution):

-

Precursors: 2-Methylpyrazine + Cyclohexanecarboxylic acid.

-

Catalyst: Silver nitrate / Ammonium persulfate.

-

Mechanism:[1][2][3] Oxidative decarboxylation generates a cyclohexyl radical which attacks the protonated heteroaromatic base.

-

Result: Often yields a mixture of 2-cyclohexyl-5-methylpyrazine and 2-cyclohexyl-6-methylpyrazine. Separation of these isomers is required for accurate BP/Density measurement.

-

-

Condensation (Maillard Mimicry):

-

Reaction of cyclohexyl-glyoxal with propylenediamine. This route is more regiospecific but chemically expensive.

-

Structural Isomerism Visualization

The distinction between the commercial "Cyclohexyl methyl pyrazine" (bridged) and the direct analog is visualized below.

Figure 2: Structural disambiguation between the direct-bond isomer and the commercial methylene-bridged standard.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16204532, (Cyclohexylmethyl)pyrazine. Retrieved February 25, 2026, from [Link]

-

The Good Scents Company (2025). Cyclohexyl methyl pyrazine (CAS 28217-92-7) Odor and Properties. Retrieved February 25, 2026, from [Link]

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). Specifications for Flavourings: Pyrazine Derivatives. (FEMA 3631).[4][5]

Sources

Methodological & Application

Grignard reaction protocols for cyclohexyl pyrazine synthesis

[4]

Section 4: Protocol B – Addition-Oxidation (Alternative)

Target: 2-Cyclohexylpyrazine (from Pyrazine) Use Case: When 2-chloropyrazine is unavailable or cost-prohibitive.

Reaction Scheme

Step-by-Step Methodology

-

Addition: Dissolve Pyrazine (800 mg, 10 mmol) in dry THF (30 mL). Cool to 0°C .

-

Nucleophilic Attack: Add CyMgCl (10 mmol, 1.0 equiv) dropwise.

-

Critical: Do not use excess Grignard to avoid di-addition.

-

Stir at 0°C for 2 hours. The solution will turn bright yellow/orange (dihydropyrazine formation).

-

-

Oxidation (The "Aromatization"):

-

Do not quench yet.

-

Add a solution of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (2.3 g, 10 mmol) in THF dropwise to the reaction mixture.

-

Stir for 1 hour at room temperature.

-

-

Workup:

-

Dilute with Et

O.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Wash with 1M NaOH (

) to remove the reduced DDQ-hydroquinone byproduct (deep red aqueous layer). -

Wash with Brine, dry (MgSO

), and concentrate.[4]

-

-

Purification: Distillation (Kugelrohr) is often preferred here to separate the product from polymeric side products.

Section 5: Data Summary & Troubleshooting

Comparative Metrics

| Feature | Protocol A (Kumada) | Protocol B (Add-Ox) |

| Starting Material | 2-Chloropyrazine | Pyrazine |

| Reagent Cost | Moderate (Catalyst + SM) | Low |

| Yield (Typical) | 75 – 88% | 40 – 60% |

| Atom Economy | High | Low (Requires stoichiometric oxidant) |

| Scalability | Excellent | Difficult (Exotherms/Polymerization) |

| Impurity Profile | Clean (Mg salts) | Complex (Polymers, Hydroquinone) |

Troubleshooting Guide

-

Problem: Low Yield in Kumada (Protocol A).

-

Problem: Homocoupling (Bicyclohexyl formation).

-

Problem: Product streaking on TLC.

Section 6: Workflow Visualization

References

-

Kumada, M. (1980). "Nickel and Palladium Complex Catalyzed Cross-Coupling Reactions of Organometallic Reagents with Organic Halides". Pure and Applied Chemistry, 52(3), 669-679. Link

-

Tamao, K., Sumitani, K., & Kumada, M. (1972). "Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides.[1][7] Catalysis by nickel-phosphine complexes". Journal of the American Chemical Society, 94(12), 4374–4376. Link

-

Chesterfield, J. H., McOmie, J. F. W., & Sayer, E. R. (1955). "Pyrazines.[6][10][11] Part I. The synthesis of some alkylpyrazines". Journal of the Chemical Society, 3478-3481. (Foundational work on pyrazine alkylation). Link

-

Knochel, P., et al. (2002). "Transition metal-catalyzed cross-coupling reactions with functionalized organometallic reagents". Chemical Reviews, 102(5), 1359-1470. Link

-

Sigma-Aldrich. "Grignard Reagents: Preparation and Safety". Technical Bulletin AL-134. Link

Sources

- 1. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kumada Coupling [organic-chemistry.org]

- 6. d-nb.info [d-nb.info]

- 7. Kumada coupling - Wikipedia [en.wikipedia.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Robust GC-MS Protocol for the High-Sensitivity Detection of 2-Cyclohexyl-5-methylpyrazine

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, field-proven protocol for the analysis of 2-cyclohexyl-5-methylpyrazine using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Headspace Solid-Phase Microextraction (HS-SPME). Pyrazines are a critical class of N-heterocyclic compounds that significantly contribute to the aroma and flavor profiles of thermally processed foods and are also investigated as structural motifs in pharmaceutical development.[1][2][3] The accurate and sensitive detection of substituted pyrazines like 2-cyclohexyl-5-methylpyrazine is essential for quality control, flavor profiling, and metabolic studies. This guide provides a comprehensive methodology, from sample preparation to data analysis, explaining the scientific rationale behind each parameter selection to ensure methodological robustness and data integrity.

Introduction and Analytical Principle

2-Cyclohexyl-5-methylpyrazine (CAS: 28217-92-7) is a substituted pyrazine characterized by a nutty, green, and musty aroma.[4][5] Its molecular structure, featuring both a non-polar cyclohexyl group and a moderately polar pyrazine ring, makes it a semi-volatile compound amenable to gas chromatography.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds due to its exceptional separation power and definitive identification capabilities.[1][7] The analytical workflow detailed herein employs HS-SPME for sample extraction and concentration. This technique is chosen for its solvent-free nature, high sensitivity, and its effectiveness in isolating volatile analytes from complex sample matrices, thereby reducing instrument contamination and matrix interference.[8][9][10]

The overall analytical process follows a logical sequence:

-

Extraction & Concentration: Volatile and semi-volatile analytes are partitioned from the sample matrix into the headspace and concentrated onto a solid-phase microextraction fiber.

-

Thermal Desorption & Separation: The concentrated analytes are thermally desorbed into the GC inlet and separated as they travel through a chromatographic column based on their boiling points and chemical affinity for the column's stationary phase.

-

Ionization, Detection & Identification: The separated compounds are ionized, fragmented, and detected by the mass spectrometer, yielding a unique mass spectrum that serves as a chemical fingerprint for identification.

Analyte Physicochemical Properties

Understanding the physicochemical properties of 2-cyclohexyl-5-methylpyrazine is fundamental to designing an effective GC-MS method. Its volatility, dictated by its boiling point and vapor pressure, directly influences the parameters for both HS-SPME and GC separation.

| Property | Value | Source |

| CAS Number | 28217-92-7 | [4] |

| Molecular Formula | C₁₁H₁₆N₂ | [6] |

| Molecular Weight | 176.26 g/mol | [6] |

| Boiling Point | 100 °C @ 4.00 mm Hg | [5][6] |

| Vapor Pressure | 0.0104 mm/Hg @ 25.00 °C | [4] |

| Appearance | Pale yellow to amber liquid | [4][5] |

| Solubility | Slightly soluble in water; soluble in oils | [5][6] |

Protocol Part 1: Sample Preparation via HS-SPME

This protocol is optimized for extracting 2-cyclohexyl-5-methylpyrazine from liquid or solid matrices.

Rationale for Parameter Selection

-

SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is selected. This three-phase coating provides a broad range of selectivity, effectively trapping analytes with diverse polarities and molecular weights.[9][11][12] The combination of DVB (for larger analytes), Carboxen (for small volatiles), and PDMS (a general-purpose absorbent) ensures maximum extraction efficiency for the target compound and other potential flavor molecules.[13]

-

Equilibration & Extraction Temperature: An extraction temperature of 60-70 °C is chosen as an optimal balance.[9][14] It significantly increases the vapor pressure of the semi-volatile analyte, facilitating its migration into the headspace, without inducing thermal degradation or unwanted chemical reactions (e.g., Maillard reactions) that could alter the sample's profile.[14]

-

Time: An equilibration time of 30 minutes allows the sample to reach thermal stability and for the analyte to establish a reproducible equilibrium between the sample and the headspace.[14] A subsequent 50-minute extraction time ensures sufficient partitioning of the analyte onto the fiber for sensitive detection.[14]

Step-by-Step HS-SPME Protocol

-

Sample Weighing: Accurately weigh 1-5 g of the homogenized solid sample (or pipette 1-5 mL of a liquid sample) into a 20 mL headspace vial.[15]

-

Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum to prevent the loss of volatile compounds.

-

Incubation/Equilibration: Place the vial in a heating block or autosampler agitator set to 70 °C . Allow the sample to equilibrate for 30 minutes .[14]

-

Extraction: After equilibration, expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 50 minutes at 70 °C .[14]

-

Desorption: Immediately after extraction, retract the fiber and insert it into the GC inlet for thermal desorption.

Summary of HS-SPME Parameters

| Parameter | Recommended Setting | Rationale |

| SPME Fiber | 50/30 µm DVB/CAR/PDMS | Broad selectivity for volatile & semi-volatile compounds.[9][11][12] |

| Sample Size | 1-5 g (or 1-5 mL) | Optimal for standard 20 mL headspace vials.[15] |

| Equilibration Temp. | 70 °C | Increases analyte vapor pressure, enhances partitioning.[14] |

| Equilibration Time | 30 min | Ensures thermal stability and reproducible headspace equilibrium.[14] |

| Extraction Temp. | 70 °C | Maintains high vapor pressure during fiber exposure.[14] |

| Extraction Time | 50 min | Allows for sufficient analyte concentration on the fiber.[14] |

Protocol Part 2: GC-MS Instrumental Parameters

The following parameters are a robust starting point for method development on most modern GC-MS systems.

Rationale for Parameter Selection

-

Injector Mode & Temperature: Splitless mode is employed to ensure the entire desorbed sample is transferred to the GC column, maximizing sensitivity for trace-level analysis. An injector temperature of 270 °C facilitates the rapid and complete desorption of the semi-volatile analyte from the SPME fiber.[1][16]

-

GC Column: A low-to-mid polarity column, such as a DB-5ms (5% Phenyl / 95% Dimethylpolysiloxane), is ideal. This stationary phase provides excellent separation for a wide range of compounds and is chemically compatible with the target analyte, which possesses both non-polar (cyclohexyl) and polar (pyrazine) moieties.[14][17]

-

Oven Program: The temperature program begins at a low temperature (40 °C) to cryo-focus the analytes at the head of the column, ensuring sharp peaks. A controlled ramp (4 °C/min) separates compounds based on their differential boiling points and interactions with the stationary phase. A final hold at a high temperature (230 °C) ensures that all heavier components are eluted, preventing column bleed and sample carryover.[1][16]

-

Mass Spectrometer Settings: Standard Electron Ionization (EI) at 70 eV is used to generate reproducible fragmentation patterns that are directly comparable to established spectral libraries like NIST for confident identification.[1][15][18] The ion source temperature is set high enough (230 °C) to keep the analytes in the gas phase and prevent contamination.[15][17][19]

Summary of GC-MS Parameters

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Injector | Splitless Mode, 270 °C |

| Liner | 0.75 mm ID, SPME-specific liner |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Oven Program | 40 °C (hold 5 min), then 4 °C/min to 230 °C (hold 5 min) |

| Mass Spectrometer | Agilent 5977 MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) @ 70 eV |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Acquisition Mode | Full Scan |

| Mass Scan Range | m/z 35 - 350 |

| Solvent Delay | 3 min |

Data Analysis and Compound Identification

Accurate identification of the target analyte relies on a two-factor authentication approach.

-

Mass Spectrum Matching: The primary method for identification is to compare the acquired mass spectrum of the chromatographic peak against a reference library. The NIST (National Institute of Standards and Technology) Mass Spectral Library is the industry standard for this purpose.[20] The fragmentation pattern for 2-cyclohexyl-5-methylpyrazine will serve as its unique fingerprint.

-

Retention Index (RI): Mass spectra of isomers can be nearly identical.[2][3] Therefore, confirming the identity using a Retention Index provides a much higher degree of confidence. RI standardizes the retention time of a compound relative to a series of n-alkanes. While a published RI for this specific compound may not be readily available, analyzing an authentic standard alongside the sample is the most definitive confirmation method.

For quantitative analysis, creating a calibration curve using an internal standard (ideally a stable isotope-labeled version of the analyte, if available) is the most accurate method.[1] This approach corrects for any variability in extraction efficiency or instrument response, ensuring high-quality, reproducible data.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of 2-cyclohexyl-5-methylpyrazine by HS-SPME-GC-MS. The detailed steps and justification for each parameter are designed to provide researchers with a robust starting point for method development and routine analysis. By leveraging the sensitivity of HS-SPME and the specificity of GC-MS, this method is well-suited for applications in flavor chemistry, quality control, and pharmaceutical research where precise and reliable detection of pyrazines is paramount.

References

-

Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork - MDPI. (2023, January 8). Retrieved from [Link]

-

Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS) | Request PDF - ResearchGate. Retrieved from [Link]

-

Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

-

Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed. (2019, August 15). Retrieved from [Link]

-

Analysis-of-Pyrazine-and-Volatile-Compounds-in-Cocoa-Beans-Using-Solid-Phase-Microextraction.pdf - ResearchGate. Retrieved from [Link]

-

Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019, March 29). Retrieved from [Link]

-

Volatile Characterization: Optimizing GC-MS Methods to Reveal the Chemistry and Aroma of Savoury Food Ingredients - ProQuest. Retrieved from [Link]

-

GC–MS analysis of alkylpyrazines in the pyrolysis oils of silica-polyethylenimine CO2 sorbents - CORE. (2023, November 28). Retrieved from [Link]

-

Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry - Research and Reviews. (2024, September 28). Retrieved from [Link]

-

Volatile characterization: Optimizing GC-MS methods to reveal the chemistry and aroma of savoury food ingredients - Wageningen University & Research. (2021, September 10). Retrieved from [Link]

-

Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry - OpenAgrar. Retrieved from [Link]

-

Faster, Smarter Gas Chromatography: The Role of Method Optimization. (2025, March 12). Retrieved from [Link]

-

Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019, March 29). Retrieved from [Link]

-

Headspace Solid-Phase Microextraction Analysis of Volatile Components in Peanut Oil. (2021, May 31). Retrieved from [Link]

-

GC-MS sample preparation and column choice guide - SCION Instruments. (2025, June 13). Retrieved from [Link]

-

GC-MS Sample Preparation - Organomation. Retrieved from [Link]

-

Analytica Chimica Acta - vscht.cz. Retrieved from [Link]

-

cyclohexyl methyl pyrazine, 28217-92-7 - The Good Scents Company. Retrieved from [Link]

-

(Cyclohexylmethyl)pyrazine | C11H16N2 | CID 16204532 - PubChem - NIH. Retrieved from [Link]

-

Solid Phase Microextraction Fundamentals | Agilent. Retrieved from [Link]

-

Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF - ResearchGate. Retrieved from [Link]

-

2-Methylpyrazine-5-carboxylic acid - the NIST WebBook. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchwith.stevens.edu [researchwith.stevens.edu]

- 4. parchem.com [parchem.com]

- 5. cyclohexyl methyl pyrazine, 28217-92-7 [thegoodscentscompany.com]

- 6. (Cyclohexylmethyl)pyrazine | C11H16N2 | CID 16204532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rroij.com [rroij.com]

- 8. researchgate.net [researchgate.net]

- 9. Headspace Solid-Phase Microextraction Analysis of Volatile Components in Peanut Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. organomation.com [organomation.com]

- 11. researchgate.net [researchgate.net]

- 12. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork | MDPI [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. GC Analysis of Pyrazines in Peanut Butter [sigmaaldrich.com]

- 17. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 18. openagrar.de [openagrar.de]

- 19. researchgate.net [researchgate.net]

- 20. 2-Methylpyrazine-5-carboxylic acid [webbook.nist.gov]

Application Note: Modified Minisci Synthesis of 2-Cyclohexyl-5-Methylpyrazine

This Application Note is structured to address the synthesis of 2-cyclohexyl-5-methylpyrazine , a critical flavor compound and pharmaceutical intermediate.

Note on Nomenclature: Extensive technical verification indicates that the user’s request for "Minetti synthesis" refers to the Minisci Reaction (radical alkylation of heteroaromatics). The phonetic similarity often leads to this colloquial substitution in laboratory settings. This guide details the Minisci Reaction , specifically a Modified Silver-Free Protocol , which is the authoritative industrial method for this specific transformation.

Executive Summary

This protocol details a Modified Minisci Alkylation designed to synthesize 2-cyclohexyl-5-methylpyrazine from 2-methylpyrazine. While the classical Minisci reaction utilizes silver nitrate (

Key Advantages of Modification:

-

Green Chemistry: Elimination of stoichiometric or catalytic silver.

-

Scalability: Reagents (cyclohexanecarboxylic acid,

, -

Selectivity: Optimized solvent biphasic conditions suppress polysubstitution.

Scientific Mechanism & Logic

The synthesis relies on the generation of a nucleophilic cyclohexyl radical which attacks the electron-deficient pyrazine ring.

Mechanistic Pathway

-

Radical Generation: Oxidative decarboxylation of cyclohexanecarboxylic acid generates the cyclohexyl radical (

). In this modified protocol, this is achieved via a persulfate oxidant activated by Iron(II) or thermal initiation. -

Radical Addition: The nucleophilic

attacks the protonated 2-methylpyrazine. Protonation (using TFA or -

Regioselectivity: The 2-methyl group exerts steric hindrance and electronic influence.

-

C-3 Attack: Sterically hindered by the methyl group.

-

C-6 Attack: Para to the methyl; electronically feasible but often less favored than C-5 in acidic media.

-

C-5 Attack (Target): Sterically accessible and electronically activated.

-

-

Oxidative Aromatization: The resulting radical cation intermediate is oxidized (by persulfate) and deprotonated to restore aromaticity, yielding the final product.

Visualization of Pathway

The following diagram illustrates the radical generation and regioselective addition logic.

Caption: Mechanistic flow of the Modified Minisci Decarboxylative Alkylation showing radical generation and regioselective addition.

Experimental Protocol

Reagents & Materials Table

| Component | Role | Equiv. | Purity | Notes |

| 2-Methylpyrazine | Substrate | 1.0 | >99% | Liquid, bp 135°C. |

| Cyclohexanecarboxylic Acid | Radical Precursor | 1.5 - 2.0 | 98% | Excess drives reaction. |

| Ammonium Persulfate | Oxidant | 1.5 | 98% | |

| Iron(II) Sulfate | Catalyst | 0.1 | 99% | |

| Trifluoroacetic Acid (TFA) | Solvent/Acid | 1.0 (vol) | 99% | Protonates pyrazine. |

| Dichloromethane (DCM) | Co-solvent | 1.0 (vol) | HPLC | Creates biphasic system. |

Step-by-Step Methodology

Phase 1: Reaction Setup (Biphasic Modification)

-

Preparation: In a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-methylpyrazine (10 mmol, 0.94 g) in a mixture of DCM (20 mL) and Water (10 mL).

-

Acidification: Carefully add TFA (1.0 mL) or concentrated

(0.5 mL) to protonate the base. Note: The reaction requires acidic pH (< 2.0). -

Precursor Addition: Add Cyclohexanecarboxylic acid (15 mmol, 1.92 g) and Iron(II) Sulfate (1 mmol, 0.28 g) to the mixture.

-

Thermal Initiation: Heat the biphasic mixture to 45–50°C with vigorous stirring. The biphasic nature helps extract the product as it forms, protecting it from over-alkylation.

Phase 2: Oxidant Addition 5. Controlled Addition: Dissolve Ammonium Persulfate (15 mmol, 3.42 g) in water (15 mL). Add this solution dropwise via an addition funnel over 60 minutes .

- Critical Control Point: Rapid addition causes excessive exotherm and decarboxylation without coupling (radical dimerization). Slow addition ensures a steady concentration of radicals.

- Digestion: After addition, maintain heating at 50°C for an additional 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2) or GC-MS.

Phase 3: Work-up & Purification

7. Quench: Cool the mixture to room temperature. Neutralize carefully with saturated

- Gradient: 0% -> 10% Ethyl Acetate in Hexane.

- Elution Order: Di-substituted byproducts elute first, followed by the target 2-cyclohexyl-5-methylpyrazine .

Workflow Visualization

This diagram outlines the operational workflow, emphasizing the critical "Slow Addition" step to prevent side reactions.

Caption: Operational workflow for the Iron-Catalyzed Minisci synthesis.

Validation & Quality Control

Analytical Data (Expected)

-

Appearance: Colorless to pale yellow liquid/oil.

-

GC-MS: Molecular ion

m/z.-

Fragment ions:

121 (loss of alkene from cyclohexyl),

-

-

1H NMR (400 MHz, CDCl3):

- 8.35 (s, 1H, Pyrazine-H3).

- 8.20 (s, 1H, Pyrazine-H6).

- 2.70 (m, 1H, Cyclohexyl-CH).

- 2.55 (s, 3H, Methyl).

- 1.20–1.90 (m, 10H, Cyclohexyl-CH2).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Rapid addition of oxidant. | Use a syringe pump for persulfate addition (extend to 2 hrs). |

| Polysubstitution | High radical concentration. | Increase the solvent volume or reduce acid concentration slightly. |

| Starting Material Recovery | Incomplete decarboxylation.[2] | Ensure temperature is >45°C; check Fe(II) catalyst quality. |

| Emulsion during Workup | Iron salts precipitating. | Use a Celite pad filtration before extraction; add EDTA during workup. |

References

-

Minisci, F., et al. (1971).[1][3] "Nucleophilic character of alkyl radicals: homolytic alkylation of protonated heteroaromatic bases." Tetrahedron, 27(15), 3575-3579.

-

Duncton, M. A. (2011). "Minisci reactions: Versatile CH-functionalization for medicinal chemists." Med. Chem. Commun., 2, 1135-1161.

-

Proctor, R. S., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 58(39), 13666-13699.

-

Application Note Source: BenchChem Technical Protocols - Pyrazine Synthesis. (General Reference for Pyrazine Handling).

Disclaimer: This protocol involves the use of strong oxidants and acidic conditions.[3] Standard PPE (gloves, goggles, fume hood) is mandatory.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-cyclohexyl-5-methylpyrazine

Welcome to the technical support center for the synthesis of 2-cyclohexyl-5-methylpyrazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on improving reaction yield and product purity. Drawing upon established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting, process optimization, and understanding the underlying reaction mechanisms.

Core Synthesis Overview

The most direct and common method for synthesizing asymmetrically substituted pyrazines, such as 2-cyclohexyl-5-methylpyrazine, is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound.[1][2] In this case, the key precursors are 1,2-diaminopropane and cyclohexylglyoxal . The reaction proceeds through the formation of a dihydropyrazine intermediate, which subsequently oxidizes to the aromatic pyrazine product.

A critical consideration is the availability of the starting materials. While 1,2-diaminopropane is a readily available commercial reagent[3][4][5], cyclohexylglyoxal is less common and often needs to be synthesized in a preceding step, typically via the oxidation of cyclohexyl methyl ketone.[6] This multi-step reality introduces additional variables that can impact the final yield and purity.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My final yield is significantly lower than expected. What are the common causes?

Low yield is the most frequent challenge and can stem from several factors throughout the experimental process.

-

Potential Cause 1: Suboptimal Reaction Temperature.

-

Explanation: The condensation reaction is temperature-sensitive. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions, such as polymerization and degradation of reactants or products, which significantly lowers the yield.[7][8]

-

Solution: Empirically determine the optimal temperature. Start with established protocols (often in the range of 80-120°C) and perform small-scale optimization runs, increasing the temperature in 10°C increments while monitoring the reaction progress by TLC or GC-MS.

-

-

Potential Cause 2: Incorrect Reactant Stoichiometry.

-

Explanation: The molar ratio of the 1,2-diamine to the 1,2-dicarbonyl is critical. An excess of the diamine can sometimes lead to the formation of complex side products, while an excess of the highly reactive glyoxal can favor polymerization.[1]

-

Solution: Begin with a 1:1 molar ratio of 1,2-diaminopropane to cyclohexylglyoxal. Depending on the results, consider a slight excess (1.05 to 1.1 equivalents) of the more volatile or less stable component to drive the reaction to completion.

-

-

Potential Cause 3: Poor Quality or Degradation of Starting Materials.

-

Explanation: 1,2-diaminopropane can absorb water and carbon dioxide from the atmosphere. Cyclohexylglyoxal can be unstable and prone to self-condensation or oxidation over time. Impurities in either starting material can inhibit the reaction or introduce competing side reactions.

-

Solution: Use freshly distilled 1,2-diaminopropane. If synthesizing cyclohexylglyoxal, ensure it is purified correctly (e.g., by distillation) and used promptly. Confirm the purity of both precursors via NMR or GC-MS before starting the main reaction.

-

-

Potential Cause 4: Inefficient Oxidation of the Dihydropyrazine Intermediate.

-

Explanation: The final step of the synthesis is the aromatization of the dihydropyrazine intermediate. While often accomplished by exposure to atmospheric oxygen, this process can be slow and inefficient, leaving a significant portion of the product in its dihydro form, which may be lost during workup.

-

Solution: If air oxidation is insufficient, consider bubbling air or oxygen through the reaction mixture (with appropriate safety precautions). Alternatively, a mild chemical oxidant can be introduced post-condensation to ensure complete conversion.

-

Q2: I'm observing multiple spots on my TLC/peaks in my GC-MS besides the product. What are these impurities?

The presence of multiple byproducts points towards competing reaction pathways.

-

Potential Cause 1: Polymerization.

-

Explanation: The reactive carbonyl and amino groups of the reactants and intermediates can react in a chain-like fashion, leading to high-molecular-weight oligomers or polymers instead of the desired six-membered ring.[1] This is often exacerbated by high concentrations or temperatures.

-

Solution: Control the rate of addition of one reactant to the other to maintain a low instantaneous concentration. Ensure the reaction temperature is not excessively high.[1] Proper solvent choice can also help to keep reactive intermediates solvated and less prone to polymerization.

-

-

Potential Cause 2: Unreacted Starting Materials.

-

Explanation: This indicates an incomplete reaction. It could be due to insufficient reaction time, a temperature that is too low, or deactivation of one of the reactants.

-

Solution: Monitor the reaction using TLC or GC. If starting materials persist, consider extending the reaction time or cautiously increasing the temperature.[7]

-

-

Potential Cause 3: Formation of Isomers or Other Heterocycles.

-

Explanation: While less common in this specific synthesis, suboptimal pH or the presence of certain contaminants could potentially favor the formation of other heterocyclic systems, such as imidazoles.[7]

-

Solution: Ensure the reaction is run under neutral or slightly acidic/basic conditions as dictated by your optimized protocol. Control the pH carefully, as significant deviations can alter reaction pathways.[7]

-

Q3: How can I effectively purify the final product to improve yield and purity?

An effective purification strategy is crucial for isolating the target compound from byproducts and unreacted starting materials.

-

Solution 1: Distillation.

-

Explanation: If the product is thermally stable and has a distinct boiling point from the impurities, vacuum distillation is an excellent method for purification on a larger scale.

-

Procedure: After an initial aqueous workup to remove salts and water-soluble impurities, dry the crude organic extract and perform distillation under reduced pressure.

-

-

Solution 2: Column Chromatography.

-

Explanation: For high-purity requirements or for separating compounds with close boiling points, column chromatography is the preferred method.

-

Procedure: Use silica gel as the stationary phase. Determine an optimal solvent system (e.g., a hexane/ethyl acetate gradient) using TLC. A less polar solvent system will typically elute the desired pyrazine before more polar impurities.

-

-

Solution 3: Acid-Base Extraction.

-

Explanation: Pyrazines are weakly basic and can be protonated. This property can be exploited to separate them from non-basic impurities.

-

Procedure: Dissolve the crude mixture in a non-polar organic solvent (e.g., diethyl ether). Extract with a dilute aqueous acid (e.g., 5% HCl). The pyrazine will move to the aqueous layer as its hydrochloride salt. Wash the aqueous layer with fresh ether to remove residual non-basic impurities. Finally, basify the aqueous layer (e.g., with NaOH) and extract the purified pyrazine back into an organic solvent.

-

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the condensation reaction?

The reaction proceeds in two main stages:

-

Cyclocondensation: One amino group of 1,2-diaminopropane attacks one of the carbonyl groups of cyclohexylglyoxal, forming a hemiaminal which then dehydrates to an imine (Schiff base). An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl, followed by another dehydration step to form a 1,2-dihydropyrazine ring.

-

Oxidation: The 1,2-dihydropyrazine intermediate is unstable and readily oxidizes to the stable aromatic pyrazine ring. This oxidation is often spontaneous in the presence of air.

Q2: What are the most critical parameters to control for maximizing yield?

The table below summarizes the key parameters and their impact on the synthesis.

| Parameter | Optimal Range | Rationale & Impact on Yield |

| Temperature | 80 - 120 °C (Solvent Dependent) | Too low: incomplete reaction. Too high: promotes polymerization and side reactions.[4][7] |

| Reactant Ratio | ~1:1 (Diamine:Glyoxal) | Significant excess of either reactant can lead to byproduct formation.[7] |

| Reaction Time | 4 - 24 hours | Must be sufficient for complete conversion. Monitor by TLC/GC to avoid unnecessary heating. |

| Atmosphere | Inert (e.g., N₂) during condensation, then Air/O₂ for oxidation | Prevents premature oxidation or side reactions during the initial condensation. Air is required for the final aromatization step. |

| Solvent | Ethanol, Methanol, Toluene | Should effectively dissolve reactants and facilitate heat transfer. Choice can influence side reactions. |

Q3: Are there alternative synthetic routes I can consider?

Yes, while the diamine-dicarbonyl condensation is the most direct for this target, other general methods for pyrazine synthesis exist. One classic approach is the self-condensation of α-amino ketones.[1][7] However, this would require the synthesis of 1-amino-1-cyclohexylpropan-2-one, which is a more complex precursor than 1,2-diaminopropane and cyclohexylglyoxal. For this specific target molecule, the described route remains the most practical.

Q4: What are the key safety considerations for this synthesis?

-

1,2-Diaminopropane: This compound is flammable, corrosive, and causes severe skin burns and eye damage.[3][4] Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Solvents: Organic solvents like ethanol, methanol, and toluene are flammable. Ensure all heating is performed using heating mantles or oil baths with proper temperature control, and avoid open flames.

-

Pressure: If bubbling oxygen through the reaction, use a pressure-relief bubbler to prevent pressure buildup in the sealed apparatus.

Detailed Experimental Protocol

This protocol provides a representative, self-validating procedure. Researchers should adapt it based on their specific equipment and analytical findings.

Part A: Synthesis of Cyclohexylglyoxal (Adapted from general methods[6])

-

Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add cyclohexyl methyl ketone (1.0 eq) and dimethyl sulfoxide (DMSO, ~3-4 volumes).

-

Reaction: Slowly add a solution of dilute hydrochloric acid in DMSO dropwise to the stirred solution at room temperature.

-

Monitoring: Monitor the reaction for ~24-30 hours at room temperature. The progress can be tracked by TLC, observing the consumption of the starting ketone.

-

Work-up: Once complete, pour the reaction mixture into a separatory funnel containing water and extract several times with chloroform or diethyl ether.

-

Purification: Combine the organic extracts, wash with saturated sodium carbonate solution and then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude cyclohexylglyoxal can be purified by vacuum distillation.

Part B: Synthesis of 2-cyclohexyl-5-methylpyrazine

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the purified cyclohexylglyoxal (1.0 eq) in ethanol (~5-10 volumes).

-

Addition: To this solution, add 1,2-diaminopropane (1.0-1.05 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: After the addition is complete, heat the mixture to reflux (approx. 80°C for ethanol) and maintain for 6-12 hours.

-

Monitoring: Follow the consumption of the limiting reagent (typically the glyoxal) by TLC or GC analysis.

-